2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole
Description
Structure and Key Features:
The compound 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative characterized by:
- A methylsulfanyl group (-SCH₃) at position 2 of the oxadiazole ring, contributing to lipophilicity and moderate electron-donating effects.
The sulfonyl group enhances solubility and target binding, while the pyrrolidine ring may improve bioavailability through interactions with biological membranes .
Properties
IUPAC Name |
2-methylsulfanyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-20-13-15-14-12(19-13)10-5-4-6-11(9-10)21(17,18)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREZIGYHONRYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzohydrazide
The preparation begins with functionalizing the phenyl ring with a pyrrolidinylsulfonyl group. 3-Sulfobenzoic acid is converted to its acid chloride using thionyl chloride, followed by reaction with pyrrolidine to form 3-(pyrrolidin-1-ylsulfonyl)benzoic acid. Subsequent treatment with hydrazine hydrate yields the corresponding hydrazide.
Reaction Conditions
- Thionyl chloride reflux: 4 h, 70°C
- Pyrrolidine coupling: 2 h, 0–25°C
- Hydrazide formation: 6 h reflux in ethanol
Diacylhydrazide Formation and Cyclization
The hydrazide reacts with methylsulfanyl acetyl chloride in dry dichloromethane to form the diacylhydrazide intermediate. Cyclization is achieved using phosphorus oxychloride (POCl₃) under reflux, yielding the target oxadiazole.
$$
\text{3-(Pyrrolidin-1-ylsulfonyl)benzohydrazide} + \text{CH₃SCOCl} \xrightarrow{\text{POCl}_3, \Delta} \text{Target Compound}
$$
Key Data
| Step | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hydrazide synthesis | 6 | 80 | 78 |
| Cyclization | 7 | 110 | 65 |
Microwave-Assisted Green Synthesis
Solvent-Free Cyclization
Microwave irradiation accelerates the cyclization of diacylhydrazides, reducing reaction time and improving yields. A mixture of 3-(pyrrolidin-1-ylsulfonyl)benzohydrazide and methylsulfanyl acetic acid is irradiated at 210 W for 15 minutes, achieving cyclization without solvents.
Advantages
Mechanochemical Grinding Method
A solvent-free approach involves grinding the hydrazide with methylsulfanyl acetic acid and iodine catalyst in a mortar. The reaction completes in 10 minutes, yielding 75% product.
$$
\text{Hydrazide} + \text{CH₃SHCH₂COOH} \xrightarrow{\text{I}_2, \text{Grinding}} \text{Target Compound}
$$
Sulfonation and Oxidative Cyclization
Post-Cyclization Sulfonation
An alternative route involves synthesizing 5-(3-mercaptophenyl)-2-(methylsulfanyl)-1,3,4-oxadiazole first, followed by oxidation to the sulfonic acid using mCPBA (meta-chloroperbenzoic acid). Subsequent reaction with pyrrolidine introduces the sulfonamide group.
Oxidation Conditions
- Reagents: mCPBA (2 equiv), DCM, 25°C
- Time: 3 hours
- Yield: 70%
Direct Sulfonamide Coupling
3-(Chlorosulfonyl)benzoic acid hydrazide is pre-treated with pyrrolidine to form the sulfonamide before cyclization. This method avoids post-synthetic modifications but requires stringent anhydrous conditions.
Electrochemical Synthesis
Anodic Oxidation of Thiols
A novel method employs electrochemical oxidation of 3-(pyrrolidin-1-ylsulfonyl)thiophenol in the presence of methylsulfanyl acetohydrazide. Cyclization occurs at the anode surface, producing the oxadiazole in 68% yield.
Conditions
- Electrolyte: NaClO₄ in acetonitrile
- Voltage: 1.5 V
- Duration: 2 hours
Comparative Analysis of Methods
Table 1. Efficiency Metrics Across Synthetic Routes
| Method | Time | Yield (%) | Purity (%) | Green Metrics (E-factor) |
|---|---|---|---|---|
| POCl₃ Cyclization | 7 h | 65 | 98 | 12.3 |
| Microwave | 0.25 h | 82 | 99 | 2.1 |
| Mechanochemical | 0.17 h | 75 | 97 | 1.8 |
| Electrochemical | 2 h | 68 | 96 | 4.5 |
Key Observations
- Microwave and grinding methods outperform traditional routes in yield and sustainability.
- Post-cyclization sulfonation introduces additional steps but offers flexibility in functionalization.
Characterization and Validation
Spectroscopic Data
Purity and Stability
- HPLC: >99% purity (C18 column, MeOH:H₂O = 70:30).
- Stability: Stable at 25°C for 6 months (no degradation by TLC).
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The oxadiazole ring and sulfonyl group can participate in reduction reactions under appropriate conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, particularly on the aromatic ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide).
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduced forms of the oxadiazole or sulfonyl group.
Substitution: : Various substituted derivatives depending on the reacting nucleophile or electrophile.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines.
Case Study : A study evaluated the anticancer potential of similar oxadiazole derivatives on human colon adenocarcinoma (HT-29) and breast cancer (MDA-MB-231) cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation effectively .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HT-29 | 12.5 | Moderate cytotoxicity |
| MDA-MB-231 | 9.8 | High efficacy in inducing apoptosis |
Antibacterial Activity
Oxadiazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study : A synthesized derivative was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using the broth dilution method, showing significant antibacterial effects at concentrations as low as 50 µg/mL .
| Bacteria | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 50 | Effective inhibition |
| Staphylococcus aureus | 100 | Moderate inhibition |
Neuroprotective Effects
Emerging research suggests that oxadiazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's.
Case Study : A series of oxadiazole derivatives were evaluated for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in Alzheimer's pathology. Compounds demonstrated dual potency in inhibiting GSK-3β and showed neuroprotective effects in cellular models .
Mechanism of Action
The mechanism by which 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole exerts its effects depends on its specific application:
Molecular Targets: : It can interact with various enzymes, receptors, or proteins depending on its chemical structure.
Pathways Involved: : The compound may modulate biochemical pathways related to its target, such as inhibiting enzyme activity or altering receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Pharmacological Activity Trends
Anticancer Activity :
- Analogs with aryl/heteroaryl groups at position 5 (e.g., pyridyl in ) induce apoptosis via mitochondrial pathways . The target compound’s pyrrolidin-sulfonyl group may similarly modulate kinase or protease targets.
Antimicrobial Activity: Phenoxymethyl substituents at position 2 (e.g., 5I-1 in ) outperform benzyl/phenyl analogs due to enhanced flexibility and hydrogen bonding . The methylsulfanyl group in the target compound may offer comparable lipophilicity but reduced antibacterial potency.
Enzyme Inhibition :
- Sulfonyl groups (e.g., compound 20 in ) are critical for binding to enzymes like succinate dehydrogenase (SDH) or Rho kinases. The target compound’s sulfonyl-pyrrolidine moiety could similarly interact with HDAC6 or PARP enzymes .
Physicochemical and Structural Insights
- Lipophilicity : Methylsulfanyl and pyrrolidin-sulfonyl groups balance hydrophobicity and solubility, favoring blood-brain barrier penetration (if applicable) .
- Electronic Effects : The electron-withdrawing sulfonyl group at position 5 may stabilize the oxadiazole ring, enhancing metabolic resistance .
- Crystallography : Analogs like 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole () show that bulky substituents influence crystal packing and stability, which may correlate with shelf-life .
Biological Activity
2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the oxadiazole ring and various functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization and sulfonylation.
Synthetic Route Overview
- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazones or amidoximes.
- Introduction of Functional Groups : Electrophilic aromatic substitution is used to attach the pyrrolidine and methylsulfanyl groups.
- Final Purification : Recrystallization or chromatography methods are applied to purify the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis in cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer).
Table 1: Anticancer Activity Data
| Compound | Cell Line | Concentration (µM) | % Cell Viability | Mechanism of Action |
|---|---|---|---|---|
| This compound | HT-29 | 10 | 45% | Apoptosis induction |
| This compound | MDA-MB-231 | 50 | 38% | Cell cycle arrest in G0/G1 phase |
The compound demonstrated a significant reduction in cell viability at higher concentrations, with apoptosis rates reaching up to 62.7% in treated cells compared to controls .
The biological activity of this compound is attributed to its ability to:
- Inhibit key enzymes involved in cancer cell proliferation.
- Induce apoptosis by activating intrinsic pathways related to mitochondrial dysfunction.
- Alter cell cycle dynamics , particularly causing G0/G1 phase arrest in sensitive cell lines .
Antiviral Potential
Research has suggested that oxadiazole derivatives exhibit antiviral properties against various viral pathogens. The mechanism often involves inhibition of viral replication processes or interference with viral protein synthesis .
Cytotoxicity Studies
A cytotoxicity assessment using Daphnia magna revealed low toxicity levels for this compound, indicating its potential for safer therapeutic applications. Predictive studies on rat acute toxicity suggest minimal toxic risks associated with its use .
Study on Anticancer Activity
In a comprehensive study evaluating multiple oxadiazole derivatives, the compound demonstrated superior activity against MDA-MB-231 cells compared to other tested derivatives. The study employed flow cytometry to analyze cell cycle effects and confirmed significant alterations in cell phase distributions post-treatment .
Comparative Analysis
Comparative studies between similar compounds revealed that modifications in functional groups significantly impact biological activity. For instance, substituting the pyrrolidine group with other heterocycles like morpholine or piperidine altered both potency and selectivity against different cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
